Dodecyltriphenylphosphonium Bromide (CAS 15510-55-1): An In-depth Technical Guide for Researchers and Drug Development Professionals
Dodecyltriphenylphosphonium Bromide (CAS 15510-55-1): An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Dodecyltriphenylphosphonium bromide (DTPB), identified by CAS number 15510-55-1, is a quaternary phosphonium salt that has garnered significant attention within the scientific community. Its unique amphipathic structure, featuring a lipophilic dodecyl tail and a cationic triphenylphosphonium head, facilitates its primary application as a mitochondria-targeting agent. This property has been extensively leveraged in biomedical research, particularly in the development of novel anticancer and antimicrobial therapies. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanisms of action, relevant experimental protocols, and quantitative data associated with DTPB, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of Dodecyltriphenylphosphonium bromide is crucial for its effective application in experimental settings. These properties influence its solubility, stability, and biological interactions.
| Property | Value |
| CAS Number | 15510-55-1 |
| Molecular Formula | C₃₀H₄₀BrP |
| Molecular Weight | 511.52 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-88 °C |
| Solubility | Soluble in chloroform, methanol, ethanol, and DMSO. |
Mechanism of Action
The biological activity of DTPB is predominantly attributed to its ability to selectively accumulate within mitochondria, a characteristic driven by the large negative mitochondrial membrane potential.
Anticancer Activity
DTPB exhibits potent anticancer effects by inducing apoptosis through the mitochondrial pathway. Its accumulation in the mitochondria of cancer cells, which often possess a higher membrane potential than normal cells, triggers a cascade of events leading to programmed cell death.
The proposed signaling pathway for DTPB-induced apoptosis is as follows:
Caption: Proposed mechanism of DTPB-induced apoptosis.
Antimicrobial Activity
The antimicrobial properties of DTPB are primarily due to its cationic nature, which facilitates interaction with and disruption of the negatively charged bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
The workflow for the antimicrobial action of DTPB can be visualized as follows:
Caption: Antimicrobial workflow of DTPB.
Quantitative Data: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes reported IC₅₀ values for DTPB against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |
| HeLa | Cervical Cancer | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |
| A549 | Lung Carcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |
| HepG2 | Hepatocellular Carcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the biological activities of Dodecyltriphenylphosphonium bromide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of DTPB on cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Treatment: Prepare a stock solution of DTPB in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of DTPB. Include a vehicle control (medium with the same concentration of DMSO used for the highest DTPB concentration).
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Incubation: Incubate the plates for 24, 48, or 72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation with MTT: Incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the DTPB concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as JC-1 or TMRM, to measure changes in mitochondrial membrane potential.
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Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate) and treat with DTPB at various concentrations for a specified time.
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Dye Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with the fluorescent dye (e.g., 1-5 µM JC-1 or 100-200 nM TMRM) in a serum-free medium for 15-30 minutes at 37°C, protected from light.
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Washing: Remove the dye-containing medium and wash the cells with PBS.
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Fluorescence Measurement:
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For JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
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For TMRM: The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential.
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Analysis can be performed using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.
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Data Analysis: Quantify the fluorescence intensity and compare the treated cells to the untreated control cells. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
The logical workflow for this experimental setup is as follows:
Caption: Workflow for mitochondrial membrane potential assay.
Conclusion
Dodecyltriphenylphosphonium bromide stands out as a valuable molecular tool for researchers in the fields of oncology and microbiology. Its well-defined mechanism of targeting mitochondria provides a rational basis for its use in inducing apoptosis in cancer cells and disrupting the integrity of bacterial membranes. The provided protocols offer a starting point for the in vitro evaluation of DTPB's efficacy. Further research is warranted to fully elucidate its detailed molecular interactions and to explore its therapeutic potential in preclinical and clinical settings.
